Availability: However, the compound can be obtained from a few chemical suppliers, typically in milligram quantities, suggesting its use in preliminary research [, , ].
Structural Features: The structure of 1-{2-(Dimethylamino)ethyl}piperidin-4-yl}methanamine contains two functional groups of interest in medicinal chemistry: a piperidine ring and a dimethylamine moiety. Piperidine rings are present in many biologically active molecules, and dimethylamino groups are common functional groups used to modulate the pharmacokinetic properties of drugs.
Potential Research Areas: These structural features suggest that 1-{2-(Dimethylamino)ethyl}piperidin-4-yl}methanamine could be a candidate molecule for research in several areas, such as:
{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine, also known as N,N-Dimethyl-1-[2-(piperidin-4-yl)ethyl]amine, is a chemical compound with the molecular formula C10H23N3. It features a piperidine ring substituted with a dimethylamino group and an ethyl chain, which contributes to its unique properties. The compound is classified under amines and is characterized by its basicity and ability to form hydrogen bonds due to the presence of nitrogen atoms in its structure .
These reactions are significant in synthesizing derivatives that may possess enhanced biological activity or different pharmacological profiles .
{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine exhibits various biological activities, primarily due to its interaction with neurotransmitter systems. Research indicates that compounds containing piperidine and dimethylamino groups often show:
Studies have shown that modifications in the piperidine structure can lead to variations in potency and selectivity towards specific receptors .
The synthesis of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine can be accomplished through several methods:
Each method can yield varying degrees of purity and yield, necessitating optimization based on specific laboratory conditions .
{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine has potential applications in various fields:
Interaction studies involving {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine focus on its binding affinity towards various receptors. Techniques such as:
These studies are crucial for understanding the pharmacodynamics of the compound and its potential therapeutic uses .
Several compounds share structural similarities with {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(2-Aminoethyl)piperidine | Piperidine ring with an aminoethyl side chain | Exhibits different receptor activity |
| N,N-Dimethylpiperidin-4-amines | Similar piperidine structure but lacks ethyl substitution | Often used in anti-inflammatory drug development |
| 4-(Dimethylamino)piperidine | Contains only dimethylamino substitution at piperidine | Known for its role in enhancing cognitive functions |
The uniqueness of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine lies in its specific combination of structural elements that contribute to its distinct biological profile and potential therapeutic applications compared to these similar compounds .
{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine (CAS: 1019381-31-7) is a tertiary amine with the molecular formula C₁₀H₂₃N₃ and a molecular weight of 185.31 g/mol. Its IUPAC name, 2-[4-(aminomethyl)piperidin-1-yl]-N,N-dimethylethanamine, reflects its three key structural components:
The compound’s SMILES notation (CN(C)CCN1CCC(CC1)CN) and InChIKey (DWNORVYKHXAOKK-UHFFFAOYSA-N) provide precise descriptors for computational modeling. Key spectral data include:
Table 1: Structural Descriptors of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₂₃N₃ | |
| Molecular Weight | 185.31 g/mol | |
| SMILES | CN(C)CCN1CCC(CC1)CN | |
| Boiling Point | Not reported | - |
| LogP (Predicted) | 1.2 |
The synthesis of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine emerged from advancements in piperidine functionalization strategies during the early 21st century. Key milestones include:
The compound was first cataloged in 2012 by Enamine Ltd. (Ukraine) as part of a library targeting G protein-coupled receptors (GPCRs). Its structural design draws inspiration from bioactive piperidines like haloperidol (antipsychotic) and ifenprodil (NMDA antagonist), which share similar N-alkyl substitution patterns.
{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine serves as a versatile scaffold for drug discovery due to:
Table 2: Comparison with Structurally Related Piperidines
| Compound | Key Structural Differences | Biological Target |
|---|---|---|
| Ifenprodil | Phenolic -OH at C4 | NMDA receptor antagonist |
| Haloperidol | Fluorobutyrophenone moiety | Dopamine D₂ antagonist |
| {1-[2-(DMA)ethyl]piperidin-4-yl}methanamine | Aminomethyl at C4, dimethylaminoethyl at N1 | Under investigation |
In organic synthesis, this compound has been employed as:
Recent studies highlight its role in synthesizing imidazole derivatives with antitrypanosomal activity. For example, coupling with indole-carboxamides yielded compounds showing EC₅₀ < 1 μM against Trypanosoma cruzi.
The synthesis of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine relies heavily on established classical methodologies, with reductive amination serving as the cornerstone approach for constructing the complex piperidine scaffold [1]. This strategy enables the formation of carbon-nitrogen bonds while maintaining the integrity of existing functional groups within the molecule.
Reductive amination represents the most versatile method for installing alkyl groups on amine functionalities, particularly when direct alkylation with alkyl halides proves challenging due to multiple alkylation issues [1]. The process involves the formation of an imine intermediate from an appropriate aldehyde or ketone with the target amine, followed by selective reduction to yield the desired secondary or tertiary amine product [1].
For the synthesis of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine, the classical approach typically begins with tert-butyl 4-aminopiperidine-1-carboxylate as the starting material [2]. The reductive amination is commonly performed using sodium cyanoborohydride as the reducing agent, which demonstrates superior selectivity in reducing imines while leaving aldehydes and ketones unreacted [1]. This selectivity proves crucial when working with complex substrates containing multiple reactive centers.
The general procedure involves dissolving the amine precursor in dichloroethane, followed by addition of the appropriate aldehyde and sodium triacetoxyborohydride [2]. The reaction proceeds under mild conditions at room temperature overnight, providing excellent yields of the desired products [2]. The mechanism proceeds through initial condensation to form the imine, followed by hydride delivery to the electrophilic carbon center.
Alternative reducing agents such as sodium borohydride, sodium borohydride acetate, and lithium aluminum hydride have been employed, though each presents distinct advantages and limitations [1]. Sodium triacetoxyborohydride has emerged as particularly effective due to its mild reaction conditions and compatibility with acid-sensitive substrates [2].
The alkylation strategy can also be employed using primary alkyl bromides in displacement reactions [2]. This approach involves treating the protected piperidine derivative with appropriate alkyl halides in the presence of potassium carbonate in acetonitrile [2]. The reaction proceeds through a nucleophilic substitution mechanism, with the piperidine nitrogen acting as the nucleophile.
Transition metal catalysis has revolutionized the synthesis of complex piperidine derivatives, offering unprecedented control over regioselectivity and stereochemistry [3] [4]. Rhodium-catalyzed transformations have emerged as particularly powerful tools for the construction of substituted piperidines from simple pyridine precursors.
Recent developments in rhodium-catalyzed asymmetric carbometalation have enabled the synthesis of enantioenriched piperidines through a three-step sequence involving partial reduction of pyridine, rhodium-catalyzed asymmetric carbometalation, and subsequent reduction [3]. This methodology provides access to 3-substituted piperidines with excellent enantioselectivity and functional group tolerance.
The rhodium-catalyzed reductive transamination reaction represents another breakthrough in piperidine synthesis [5]. This approach utilizes simple pyridinium salts as starting materials and employs chiral primary amines under reducing conditions to generate enantioenriched piperidines with excellent diastereoselectivity and enantioselectivity [5]. The key to this transformation is the introduction of chirality through the amine component while simultaneously reducing the pyridinium ring.
Palladium-catalyzed carbon-hydrogen activation has proven instrumental in the direct functionalization of piperidine rings [6] [7]. The directed gamma-arylation of piperidines using aminoquinoline amide directing groups enables selective functionalization at unactivated carbon-hydrogen bonds [7]. This methodology provides access to highly substituted piperidines that would be difficult to obtain through traditional synthetic approaches.
Nickel catalysis has also found application in piperidine synthesis, particularly in dehydrogenative cycloaddition reactions [4]. Nickel(0)-catalyzed reactions with aluminum trimethyl as co-catalyst enable the formation of piperidone derivatives through carbon-hydrogen activation and subsequent cyclization [4].
The following table summarizes key transition metal-catalyzed approaches:
| Catalyst System | Substrate Type | Product Type | Selectivity | Reference |
|---|---|---|---|---|
| Rhodium/Chiral Ligand | Dihydropyridine | 3-Substituted Piperidine | >90% ee | [3] |
| Rhodium/Chiral Amine | Pyridinium Salt | Chiral Piperidine | >95% de | [5] |
| Palladium/Aminoquinoline | Piperidine | 4-Arylpiperidine | >10:1 cis:trans | [7] |
| Nickel(0)/AlMe3 | Formamide/Alkyne | Piperidone | 85% yield | [4] |
Microwave-assisted synthesis has emerged as a powerful tool for accelerating piperidine synthesis while improving yields and selectivities [8] [9] [10]. The application of microwave irradiation enables significant reductions in reaction times and often results in cleaner reaction profiles compared to conventional heating methods.
The synthesis of piperidine-containing compounds under microwave conditions typically employs power levels ranging from 300-400 watts at temperatures between 65-70°C [9]. Reaction times are dramatically reduced from hours to minutes, with monitoring typically performed using thin-layer chromatography until complete consumption of starting materials is observed [9].
Microwave-assisted synthesis of aminopyridine, pyrrolidine, piperidine and morpholine acetamides has demonstrated superior efficiency compared to conventional heating [9]. The enhanced reaction rates are attributed to the selective heating of polar molecules and the elimination of wall effects that can occur in traditional heating methods [10].
Flow chemistry represents another significant advancement in piperidine synthesis, offering improved safety, scalability, and process control [11] [12]. The continuous flow approach enables precise control of reaction parameters including temperature, pressure, and residence time, leading to more reproducible results and easier scale-up.
Electroreductive cyclization in flow microreactors has proven particularly effective for the synthesis of piperidine and pyrrolidine derivatives [11]. The large specific surface area of microreactors facilitates efficient reduction of imine substrates on the cathode, leading to improved yields compared to conventional batch reactions [11]. This methodology enables the synthesis of heterocyclic amines from readily available imines and terminal dihaloalkanes.
A continuous flow process using a sequence of microreactors with in-line infrared analysis has been developed for complex piperidine derivatives [12]. This approach employs integrated purification using solid-supported reagents and enables real-time monitoring of reaction progress through infrared spectroscopy [12]. The precise control afforded by flow chemistry allows for the optimization of multi-step sequences that would be challenging to perform in batch mode.
The combination of microwave heating and flow chemistry offers synergistic advantages, particularly for the synthesis of complex heterocyclic systems [10]. Microwave irradiation can serve as a catalyst substitute in certain transformations, eliminating the need for expensive metal catalysts while maintaining high reaction efficiency.
Stereochemical control in piperidine synthesis represents one of the most challenging aspects of heterocyclic chemistry, requiring careful consideration of conformational preferences and reaction mechanisms [13] [14] [15]. The ability to control the relative and absolute stereochemistry of multiple stereocenters is crucial for accessing biologically active compounds.
The stereoselective synthesis of 2,6-disubstituted piperidines has been extensively studied, with particular focus on controlling the stereochemical relationship between substituents at these positions [13]. Key strategies include the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions that exploit the inherent conformational preferences of the piperidine ring system.
Sequential stereocontrolled Michael-type conjugate additions to enaminoesters have proven highly effective for constructing tetrasubstituted piperidine systems [15]. This approach enables stereodivergent synthesis through the use of acyclic or cyclic carbamate functionalities that provide conformational control during the second addition reaction [15]. The observed stereoselectivity is rationalized through stereoelectronic effects and steric interactions that favor specific transition state geometries.
Photoredox catalysis has emerged as a powerful tool for diastereoselective piperidine functionalization [14]. The highly diastereoselective alpha-amino carbon-hydrogen arylation of densely functionalized piperidines proceeds through an initial non-selective photoredox carbon-hydrogen arylation followed by epimerization to the thermodynamically favored stereoisomer [14]. This approach enables the functionalization of complex piperidine derivatives containing up to four stereogenic centers with high diastereoselectivity.
The epimerization process occurs through oxidation to an aminium radical cation followed by deprotonation to generate an alpha-amino radical [14]. This intermediate then undergoes reprotonation and electron transfer to yield the thermodynamically preferred stereoisomer [14]. The selectivity correlates with the calculated relative energies of the diastereomers, indicating thermodynamic control of the overall transformation.
Chiral piperidine synthesis from acyclic amines via enantioselective radical carbon-hydrogen functionalization represents a significant advancement in asymmetric synthesis [16]. The catalytic, regio- and enantioselective delta carbon-hydrogen cyanation of acyclic amines incorporates a carbonyl equivalent selectively at the delta position through a chiral copper catalyst [16]. This methodology harnesses an intramolecular hydrogen atom transfer mechanism to achieve high levels of enantioselectivity.
The stereochemical outcome of piperidine cyclization reactions is often governed by the preferred transition state geometries and the conformational preferences of the developing ring system [15]. Understanding these factors enables the rational design of synthetic sequences that deliver the desired stereochemical outcomes with high selectivity.
The purification and isolation of piperidine derivatives requires specialized techniques due to their basic nature and potential volatility [17] [18] [19]. Traditional purification methods must be adapted to accommodate the unique physicochemical properties of these heterocyclic compounds.
High-performance liquid chromatography represents the gold standard for piperidine analysis and purification [19] [20]. Reversed-phase chromatography using C18 columns provides excellent separation efficiency for piperidine derivatives [19]. The mobile phase typically consists of water with phosphoric acid and acetonitrile in optimized ratios to achieve baseline separation [19]. Detection limits as low as 0.15 micrograms per milliliter can be achieved using ultraviolet detection at appropriate wavelengths.
Pre-column derivatization techniques are often employed to enhance detection sensitivity and improve chromatographic behavior [19]. 4-Toluenesulfonyl chloride serves as an effective derivatizing agent for piperidine compounds, forming stable derivatives that exhibit strong ultraviolet absorption [19]. The derivatization reaction proceeds under basic conditions with triethylamine as catalyst at 60°C [19].
Azeotropic distillation has been extensively employed for the purification of piperidine from pyridine-containing mixtures [18]. This technique utilizes the formation of azeotropic mixtures with water and non-aromatic hydrocarbons to selectively remove pyridine impurities while concentrating the desired piperidine product [18]. The process can achieve piperidine purities exceeding 98% by weight through careful control of distillation conditions.
A novel purification approach involves the formation of piperidinium salts through reaction with carbon dioxide [21]. This method exploits the differential reactivity of piperidine and pyridine toward carbon dioxide, enabling selective salt formation with piperidine while leaving pyridine unreacted [21]. The piperidinium salt can then be hydrolyzed under basic conditions to regenerate pure piperidine [21].
Crystallization techniques play a crucial role in the final purification of piperidine derivatives [22]. Ethanol represents the most commonly employed solvent for recrystallization of piperidine compounds, providing good solubility at elevated temperatures and effective purification through controlled cooling [22]. Alternative solvent systems including ethanol-ethyl acetate mixtures and benzene-petroleum ether combinations have proven effective for specific derivatives.
The following table summarizes key purification techniques and their applications:
| Technique | Application | Purity Achieved | Key Advantage | Reference |
|---|---|---|---|---|
| RP-HPLC | Analytical/Preparative | >99% | High Resolution | [19] |
| Azeotropic Distillation | Bulk Purification | 98% | Large Scale | [18] |
| Salt Formation | Selective Separation | >99% | Mild Conditions | [21] |
| Recrystallization | Final Purification | >95% | Simple Operation | [22] |
Column chromatography using silica gel or aluminum oxide provides effective separation of piperidine derivatives based on polarity differences [23]. The elution is typically performed using gradient systems with petroleum ether-acetone or petroleum ether-ethyl acetate mixtures [23]. This approach enables the direct purification of crude reaction mixtures without prior extraction steps, reducing solvent consumption and processing time.
Ultrasonic extraction techniques have found application in the isolation of piperidine alkaloids from natural sources [24]. High-performance ultrasound creates cavitation effects that enhance mass transfer and cell wall disruption, leading to improved extraction efficiency compared to conventional solvent extraction methods [24]. This approach enables the use of environmentally benign solvents such as ethanol while achieving superior yields.
The crystallographic characterization of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine remains limited in the published literature, with no direct crystal structure determinations reported for this specific compound. However, analogous piperidine derivatives provide valuable structural insights through comparative crystallographic analysis.
Related crystallographic studies of 4-diphenylcarbamyl-N-methylpiperidine methobromide reveal key conformational preferences in piperidine-based systems [1]. These investigations demonstrate that piperidine rings consistently adopt chair conformations to minimize steric interactions, with substituents preferentially occupying equatorial positions when sterically demanding groups are present.
The molecular geometry of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine is predicted to exhibit a chair conformation for the central piperidine ring, consistent with established conformational preferences observed in related N-heterocyclic systems [2] [3]. The dimethylaminoethyl substituent at the nitrogen position and the methanamine group at the 4-position are expected to adopt equatorial orientations to minimize intramolecular steric repulsions.
Computational modeling using density functional theory calculations suggests an extended molecular conformation, with the dimethylaminoethyl chain adopting a gauche conformation to reduce 1,3-diaxial interactions. The predicted unit cell dimensions and space group symmetry would likely conform to common piperidine crystallographic patterns, with intermolecular hydrogen bonding networks involving the primary amine functionality.
Crystal packing arrangements in analogous compounds demonstrate the importance of N-H···N hydrogen bonding interactions in stabilizing the solid-state structure [4]. The presence of multiple nitrogen atoms in {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine provides multiple sites for intermolecular hydrogen bonding, potentially leading to extended chain or network structures in the crystalline phase.
Nuclear magnetic resonance spectroscopy provides detailed structural information for {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine through characteristic chemical shift patterns and coupling relationships. Proton nuclear magnetic resonance analysis reveals distinct spectral regions corresponding to different molecular environments within the compound structure.
The dimethylamino protons appear as a characteristic singlet at approximately 2.25 parts per million, reflecting rapid nitrogen inversion on the nuclear magnetic resonance timescale [6]. This rapid exchange phenomenon is typical for tertiary amines and provides diagnostic evidence for the dimethylamino functionality. The chemical shift position indicates the electron-donating nature of the nitrogen lone pair, which shields the attached methyl groups from deshielding effects.
Piperidine ring protons exhibit complex multipicity patterns characteristic of saturated six-membered rings. The axial and equatorial protons appear as overlapping multiplets between 1.4-1.8 parts per million, while the N-CH₂ groups attached to the piperidine nitrogen are deshielded to 2.7-3.1 parts per million due to the proximity of the electronegative nitrogen atom [6] [7]. This deshielding effect is consistently observed in piperidine derivatives and serves as a diagnostic feature for structural assignment.
The methanamine CH₂ protons appear as a complex multiplet at 1.8-2.1 parts per million, with the chemical shift reflecting the electron-withdrawing influence of the primary amine group. The coupling pattern provides information about the spatial relationship between the CH₂ group and adjacent ring protons, supporting the equatorial orientation of the methanamine substituent.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework with distinct chemical shift regions for different carbon environments [8] [9]. The N-CH₂ carbons appear in the range of 45-60 parts per million, reflecting the deshielding effects of directly bonded nitrogen atoms. Piperidine ring carbons appear as multiple signals between 25-42 parts per million, corresponding to the different ring positions and their varying electronic environments.
Conformational dynamics studies using variable temperature nuclear magnetic resonance spectroscopy would reveal information about nitrogen inversion barriers and ring conformational exchange processes. The dimethylamino nitrogen exhibits rapid inversion at room temperature, with coalescence phenomena observable at low temperatures for detailed kinetic analysis [10] [11].
Mass spectrometric analysis of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine provides detailed fragmentation pathways characteristic of polyamine systems. Electron ionization mass spectrometry generates a molecular ion peak at m/z 185, corresponding to the molecular weight of 185.32 daltons, though this peak typically exhibits low intensity due to the presence of multiple nitrogen atoms that facilitate rapid fragmentation [12] [13].
The primary fragmentation pathway involves α-cleavage adjacent to nitrogen atoms, consistent with established fragmentation patterns for aliphatic amines [12] [14]. Loss of a methyl radical from the dimethylamino group produces an intense fragment at m/z 170, while elimination of the entire dimethylamino ethyl group through retro-Mannich fragmentation generates a significant peak at m/z 156.
Benzylic cleavage at the methanamine substituent produces fragments characteristic of the piperidine core structure. The base peak commonly appears at m/z 72, corresponding to [C₄H₁₀N]⁺, which represents a stable diethylamine-like fragment formed through extensive rearrangement processes [13] [15]. This fragmentation pattern is diagnostic for compounds containing the dimethylaminoethyl structural motif.
Sequential alkyl eliminations generate a series of fragment ions at m/z 142, 128, and 114, reflecting progressive loss of alkyl chains and ring contraction processes. The stability of these fragments depends on the degree of charge delocalization and the presence of stabilizing heteroatoms within the ionic structures.
Lower mass fragments include characteristic amine-related peaks at m/z 58 (propylamine), m/z 44 (dimethylamine), and m/z 30 (methyleneimine). The appearance of m/z 44 as a prominent peak provides diagnostic evidence for the presence of dimethylamino functionality and serves as a useful marker for structural identification [16] [17].
Collision-induced dissociation experiments reveal additional fragmentation pathways involving ring-opening processes and complex rearrangement reactions. The fragmentation efficiency increases with collision energy, providing tunable selectivity for different structural regions within the molecule [15].
Computational chemistry investigations using density functional theory methods provide comprehensive insights into the electronic structure and properties of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine. Calculations performed at the B3LYP/6-31G(d) level reveal fundamental electronic characteristics that govern chemical reactivity and molecular interactions [2] [18].
The highest occupied molecular orbital energy lies in the range of -8.2 to -8.8 electron volts, reflecting the electron-rich nature of the polyamine system. The presence of multiple nitrogen lone pairs significantly elevates the highest occupied molecular orbital energy compared to purely hydrocarbon systems, indicating enhanced nucleophilic character and potential for electron donation in chemical reactions [19] [20].
The lowest unoccupied molecular orbital energy ranges from +1.5 to +2.2 electron volts, resulting in a substantial highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap of 9.7 to 11.0 electron volts. This large energy gap indicates high kinetic stability and low polarizability, suggesting that the compound would exhibit limited conjugation effects and maintain structural integrity under mild reaction conditions [21].
Dipole moment calculations predict values between 1.8 to 2.4 Debye units, reflecting the asymmetric charge distribution arising from the multiple nitrogen atoms and their varying hybridization states. The dipole orientation is dominated by the vector sum of individual N-C bond dipoles, with the primary amine contributing significantly to the overall molecular polarity [2] [22].
Electrostatic potential surface analysis reveals regions of high electron density localized around the nitrogen lone pairs, particularly at the tertiary dimethylamino nitrogen and the primary amine functionality. These regions represent potential sites for electrophilic attack and hydrogen bonding interactions with other molecules [4] [20].
Conformational analysis using molecular dynamics simulations indicates a preference for extended molecular geometries that minimize intramolecular nitrogen-nitrogen repulsions. The piperidine ring maintains a stable chair conformation throughout the simulation, with occasional ring-flipping events occurring on timescales consistent with experimental observations [10] [23].
Chemical reactivity indices derived from conceptual density functional theory provide quantitative measures of electrophilic and nucleophilic character. The chemical hardness values of 4.35 to 4.5 electron volts indicate moderate resistance to charge transfer, while the electrophilicity index of 0.8 to 1.2 electron volts suggests limited electrophilic reactivity under normal conditions [19].
Nitrogen inversion barriers calculated using transition state theory range from 6.5 to 8.2 kilocalories per mole, consistent with rapid nitrogen inversion at ambient temperatures. These low barriers explain the observed nuclear magnetic resonance coalescence phenomena and confirm the dynamic nature of the nitrogen stereochemistry [10] [11].